テトラメチルアルソニウムヨージド

説明

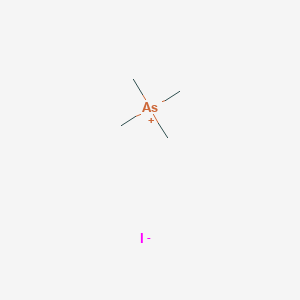

Tetramethylarsonium iodide is a compound that is closely related to other tetramethylarsonium salts. Although the provided papers do not directly describe tetramethylarsonium iodide, they do provide insights into similar compounds, such as hydroxytrimethylarsonium iodide and tetramethylarsonium salts with different anions. These compounds are characterized by the presence of a tetramethylarsonium cation, which is a common structural motif in this class of chemicals.

Synthesis Analysis

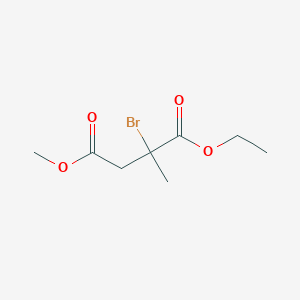

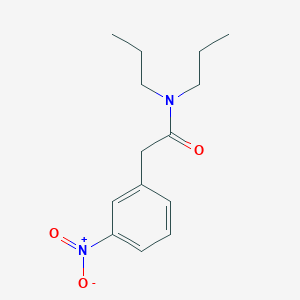

The synthesis of hydroxytrimethylarsonium iodide, a compound related to tetramethylarsonium iodide, involves the reaction of dimethylarsine iodide (Me2AsI) with methyl iodide (MeI) in a strong basic aqueous solution . This reaction likely proceeds through the formation of a tetramethylarsonium intermediate, which then reacts with hydroxide to form the hydroxytrimethylarsonium iodide product.

Molecular Structure Analysis

The molecular structure of tetramethylarsonium salts is characterized by a tetrahedral arsenic center surrounded by four methyl groups. In the case of hydroxytrimethylarsonium iodide, the arsenic atom is also bonded to an OH group, forming a tetrahedral geometry . Similarly, tetramethylarsonium dichlorodimethylgallate and tetramethylarsonium trichloromonomethylgallate feature a tetrahedral arsenic center surrounded by methyl groups, with the anionic part of the compound also adopting a tetrahedral geometry, albeit distorted . These structural motifs are indicative of the tetrahedral coordination commonly found in tetramethylarsonium salts.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving tetramethylarsonium iodide. However, the synthesis of related compounds suggests that tetramethylarsonium salts can participate in reactions with various reagents, leading to the formation of different products depending on the reaction conditions and the nature of the reagents involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetramethylarsonium salts can be inferred from the crystallographic data provided. For example, tetramethylarsonium dichlorodimethylgallate crystallizes in the monoclinic space group with specific lattice constants, and the bond lengths between arsenic and carbon are reported . These properties are crucial for understanding the behavior of these compounds under different conditions and can provide insights into the properties of tetramethylarsonium iodide by analogy.

科学的研究の応用

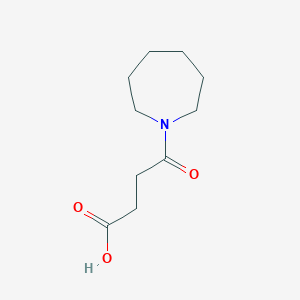

- TMAsI₄は、ヨウ化物イオン(I⁻)を検出するための蛍光センサとして機能できます。金属ナノ粒子や量子ドットを使用するなどのナノマテリアルベースのセンサがこの目的で検討されています。これらのセンサは、光誘起電子移動、蛍光共鳴エネルギー移動、アップコンバージョン蛍光などのメカニズムを活用しています .

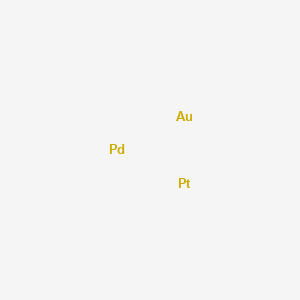

- TMAsI₄でコーティングされたナノスター(Au@Agテトラポッドナノスター)は、ヨウ化物イオン検出のためのデュアルモードプローブとして開発されました。これらのプローブは、プラズモン分光法をSERSと組み合わせることで、ヨウ化物イオンの光学的および振動的特性を同時に特徴付けることができます .

ヨウ化物検出のための蛍光センサ

表面増強ラマン散乱(SERS)プローブ

Safety and Hazards

将来の方向性

作用機序

Target of Action

Tetramethylarsonium iodide is an organometallic compound It’s known that similar compounds, such as iodide i-131, target the thyroid gland . The thyroid gland naturally takes up iodine from the body, and therapeutic methods using radioisotopes can take advantage of this mechanism for localization of drug to the site of malignancy .

Mode of Action

The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .

Biochemical Pathways

Arsenic compounds are known to affect signaling pathways since they can activate proteins such as erk2, p38, and jnk, as shown in mammals .

Pharmacokinetics

It’s known that when sublethal doses of tetramethylarsonium iodide were orally administered to mice, 53–58% of the arsenic administered was recovered in urine after 6 h and 65–81% after 72 h .

Result of Action

It’s known that similar compounds, like iodide i-131, cause mutation and death in cells that they penetrate, which is due to their mode of beta decay .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Tetramethylarsonium iodide. For instance, the stability and oxidation pathways of similar arsenic compounds were studied in the presence of concentrated nitric acid and hydrogen peroxide in a closed pressurized microwave digestion system . Additionally, the safety data sheet for Tetramethylarsonium iodide suggests that it should be stored in a well-ventilated place and kept in a tightly closed container .

特性

IUPAC Name |

tetramethylarsanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12As.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFJVVFCFZNVQM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12AsI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27742-38-7 (Parent) | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90904129 | |

| Record name | Tetramethyl arsonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5814-20-0 | |

| Record name | Tetramethylarsonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylarsonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl arsonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the toxicity of Tetramethylarsonium iodide compared to inorganic arsenic?

A: Research suggests that Tetramethylarsonium iodide exhibits significantly lower cytotoxicity than inorganic arsenic species like sodium arsenite and sodium arsenate. [] One study found its cytotoxicity to be 1/14,000th that of sodium arsenite and 1/1600th that of sodium arsenate in BALB/c 3T3 cells. [] This suggests that Tetramethylarsonium iodide, while potentially toxic at high concentrations, poses a considerably lower risk to mammalian cells compared to inorganic arsenic forms.

Q2: How is Tetramethylarsonium iodide metabolized and excreted in mammals?

A: Studies in mice show that orally administered Tetramethylarsonium iodide is rapidly absorbed from the gastrointestinal tract and excreted primarily unchanged in urine. [] Approximately 53-58% of the administered dose was recovered in urine within 6 hours, with 65-81% recovery after 72 hours. [] HPLC-ICP and FAB MS analyses confirmed that the excreted arsenic compound remained Tetramethylarsonium. [] This suggests minimal metabolic transformation of this compound within the mammalian system.

Q3: Does Tetramethylarsonium iodide exhibit genotoxic effects?

A: While arsenic is classified as a human carcinogen, the genotoxicity of specific arsenic compounds remains a subject of ongoing research. In a study using the alkaline Comet assay on TK6 human lymphoblastoid cells, Tetramethylarsonium iodide was found to induce significant increases in tail moment (a marker of genotoxicity) at high concentrations. [] This suggests that while it may not be a potent genotoxic agent, Tetramethylarsonium iodide can potentially damage DNA at high enough doses.

Q4: How is Tetramethylarsonium iodide analyzed in environmental and biological samples?

A: Several analytical techniques have been developed to separate, identify, and quantify Tetramethylarsonium iodide in complex matrices. High-performance liquid chromatography (HPLC) coupled with various detectors, such as graphite furnace atomic absorption spectrometry (GFAA) [], inductively coupled plasma mass spectrometry (ICP-MS) [, ], and thermospray mass spectrometry (MS) [] are commonly employed. These techniques allow for the accurate determination of Tetramethylarsonium iodide alongside other arsenic species present in marine organisms and environmental samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。